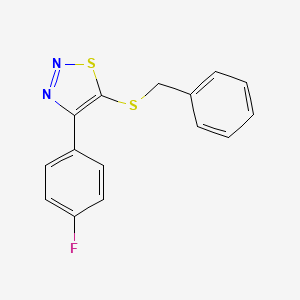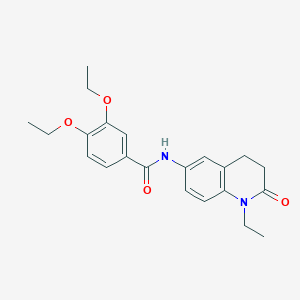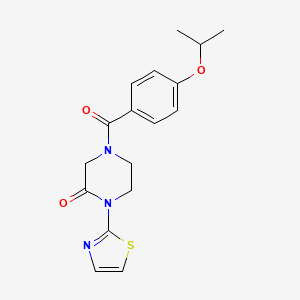![molecular formula C11H16N2O3 B2876125 Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate CAS No. 1795463-71-6](/img/structure/B2876125.png)
Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate is an organic compound with a complex structure that includes a cyclopropane ring, a carbamoyl group, and a cyanomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts like rhodium or copper.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides under basic conditions.
Addition of the Cyanomethyl Group: The cyanomethyl group can be added through nucleophilic substitution reactions, using cyanomethyl halides and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group, where various nucleophiles can replace the cyanide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Oxo derivatives of the carbamoyl group.
Reduction: Amines or other reduced forms of the cyanomethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate can be used as a building block for more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the carbamoyl and cyanomethyl groups suggests possible interactions with biological targets, making it a candidate for the development of new drugs.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for materials with specific properties, such as high strength or unique electronic characteristics.
作用机制
The mechanism of action of Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring is known for its strain, which can make the compound more reactive and capable of forming covalent bonds with biological targets.
相似化合物的比较
Similar Compounds
- Methyl 1-[(cyanomethyl)(ethyl)carbamoyl]cyclopropane-1-carboxylate
- Methyl 1-[(cyanomethyl)(methyl)carbamoyl]cyclopropane-1-carboxylate
- Methyl 1-[(cyanomethyl)(butyl)carbamoyl]cyclopropane-1-carboxylate
Uniqueness
Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate is unique due to the specific combination of functional groups and the length of the propyl chain. This combination can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with shorter or longer alkyl chains.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
属性
IUPAC Name |
methyl 1-[cyanomethyl(propyl)carbamoyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-13(8-6-12)9(14)11(4-5-11)10(15)16-2/h3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKYYLIPXKSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
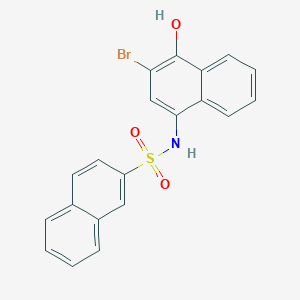
![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
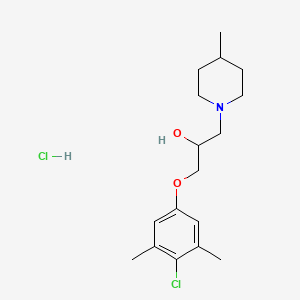

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
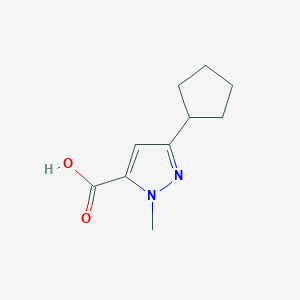
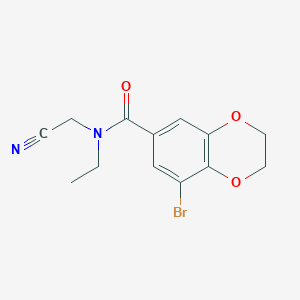
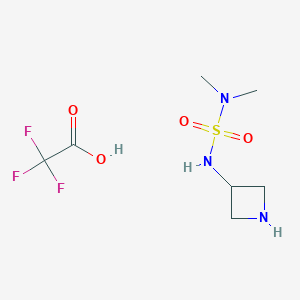
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2876059.png)
![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)
